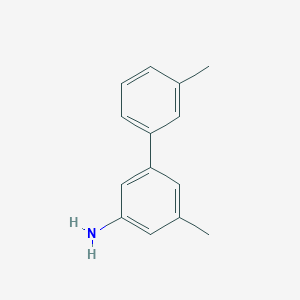
3-Methyl-5-(3-methylphenyl)aniline
Descripción general
Descripción
Anilines are a class of compounds that consist of a benzene ring attached to an amino group. They are used in the manufacture of a wide variety of substances, including dyes, drugs, and plastics .
Synthesis Analysis
Anilines can be synthesized through several methods. One common method is the reduction of nitrobenzenes . Another method involves the reaction of aryl halides with ammonia .Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to an amino group. The presence of the amino group can significantly affect the chemical properties of the compound .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts. They can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
Anilines are typically colorless to brown liquids. They have a characteristic fishy odor. The physical and chemical properties of specific anilines can vary depending on the presence of other functional groups .Aplicaciones Científicas De Investigación
Genotoxic Activities of Aniline Derivatives
Aniline and its metabolites have been studied for their genotoxic potential, which is relevant to understanding the carcinogenicity of aniline in the spleen of rats. These studies suggest that aniline derivatives do not generally induce gene mutations but may have the potential for inducing chromosomal damage in vitro and in vivo at high dose levels, which could explain the clastogenic effects observed with aniline exposure. This is significant for assessing the safety of chemical compounds in medical and industrial applications (Bomhard & Herbold, 2005).
Synthesis and Biological Properties of Aniline Derivatives
The synthesis and biological activities of 2-(azolyl)anilines demonstrate their importance as effective nucleophiles in cyclocondensation reactions and highlight their potential biological activities. This information is crucial for the development of new pharmaceuticals and materials based on aniline derivatives (Antypenko et al., 2017).
Aniline-induced Toxicity
Aniline exposure leads to spleen and neuron toxicity, with studies indicating oxidative stress and DNA damage as potential mechanisms. Understanding the toxicity mechanisms of aniline derivatives is important for safety assessments and designing safer chemicals (Makhdoumi et al., 2019).
Chemical Reactions of Aniline Derivatives
The reaction of chloral with substituted anilines to form novel compounds provides insight into the chemical reactivity and potential applications of aniline derivatives in synthesizing pharmacologically active molecules (Issac & Tierney, 1996).
Potential Allergic Reactions
The allergenic potential of aniline has been questioned, with some studies suggesting that it might not be an independent sensitizer of current importance but could elicit allergic reactions in individuals pre-sensitized to para-substituted amino compounds. This information could be relevant in considering the safety profiles of new aniline derivatives (Uter et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-5-(3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(6-10)13-7-11(2)8-14(15)9-13/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPSTSDWYZESHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(3-methylphenyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



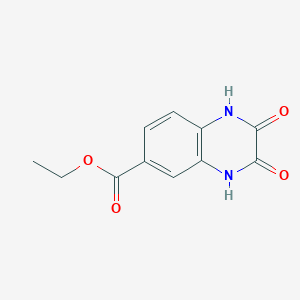
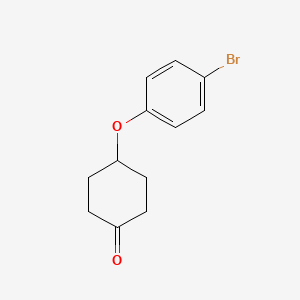
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)
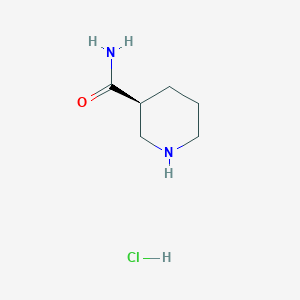
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)
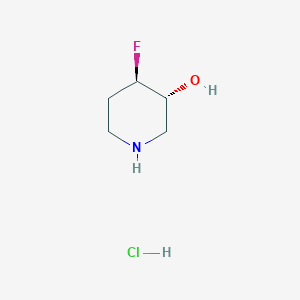
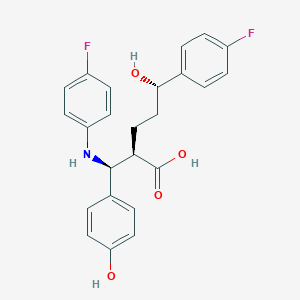
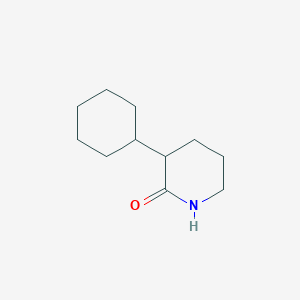
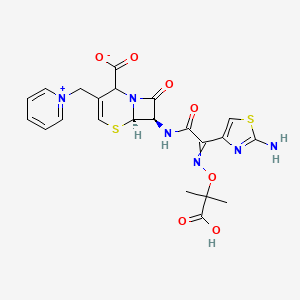
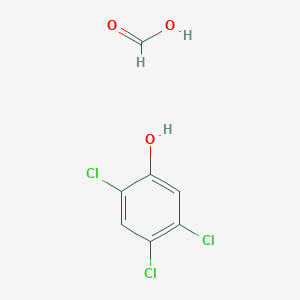
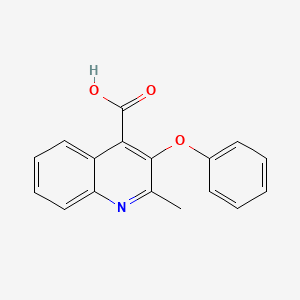
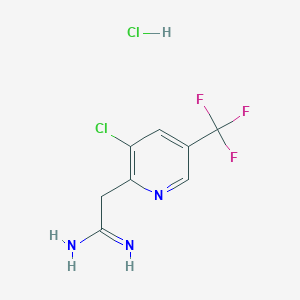

![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)